![molecular formula C16H23NO4 B14858226 2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid](/img/structure/B14858226.png)
2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a synthetic organic compound often used in chemical research and synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a m-tolyl group attached to a butanoic acid backbone. This compound is primarily used as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid typically involves the protection of an amino acid with a Boc group, followed by the introduction of the m-tolyl group. One common method involves the following steps:
Protection of the amino group: The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of the m-tolyl group: The Boc-protected amino acid is then subjected to a Friedel-Crafts acylation reaction with m-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The m-tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products:
Oxidation: m-Toluic acid or m-tolualdehyde.
Reduction: 2-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanol.
Substitution: 2-amino-4-(m-tolyl)butanoic acid.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid largely depends on its application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in further reactions, such as forming peptide bonds.
Comparison with Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid
- 2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid
Comparison:
- 2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid: This compound has a similar structure but with a propanoic acid backbone instead of butanoic acid. It is used in similar applications but may have different reactivity due to the shorter carbon chain.
- 2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid: This compound has an acetic acid backbone, making it even shorter. It is also used in peptide synthesis and other organic reactions but may offer different steric and electronic properties.
Biological Activity
2-((Tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, commonly referred to as Boc-amino acid derivative, is a chiral compound with significant relevance in organic synthesis and pharmaceutical applications. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of amino groups, making it a valuable intermediate in the synthesis of various bioactive molecules.
- Molecular Formula : C16H23NO4
- Molecular Weight : 293.36 g/mol
- CAS Number : 270062-93-6
Synthesis
The synthesis of this compound typically involves:
- Protection of the Amine Group : Using Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine).
- Coupling Reaction : The Boc-protected amine is coupled with a suitable carboxylic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
- Deprotection : The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) to yield free amino acids.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The free amine, once deprotected, can engage in hydrogen bonding and π-π interactions with enzymes or receptors, influencing its binding affinity and specificity.
Applications in Research and Medicine
- Enzyme-Substrate Interactions : The compound has been employed in studies examining enzyme kinetics and substrate specificity.
- Drug Development : It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting metabolic pathways.
- Therapeutic Properties : Preliminary studies suggest potential anti-inflammatory and analgesic effects, although detailed clinical studies are still required.
Case Studies and Research Findings
Several studies have explored the biological implications of Boc-protected amino acids:
- Antimicrobial Activity : Research indicates that derivatives of Boc-amino acids exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Cancer Research : A study highlighted the use of Boc-amino acids in designing inhibitors for cancer-related enzymes, showcasing their potential in therapeutic applications .
- Peptide Synthesis : The compound has been utilized in peptide synthesis, where the Boc group facilitates the stepwise addition of amino acids while preventing premature reactions .
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
(S)-2-((tert-butoxycarbonyl)amino)-2-(m-tolyl)acetic acid | Structure | Moderate antimicrobial activity |
(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid | Structure | Anticancer properties |
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
4-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-11-6-5-7-12(10-11)8-9-13(14(18)19)17-15(20)21-16(2,3)4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
ZITPKYFBYMKXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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